molecular formula C13H12N2O3 B1381510 (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol CAS No. 1803589-16-3

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Cat. No. B1381510
M. Wt: 244.25 g/mol
InChI Key: ILXSRURNFJJCEA-UHFFFAOYSA-N
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Description

“(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1803589-16-3 . It has a molecular weight of 244.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O3/c1-9-5-6-10 (8-12 (9)15 (17)18)13 (16)11-4-2-3-7-14-11/h2-8,13,16H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature and shipping temperature are not specified in the search results .

Scientific Research Applications

Subheading Pyridine and Imidazole Catalysis in Methanolysis

The methanolysis of various nitrophenyl acetates, in the presence of pyridines and imidazoles, has been studied. Methyl substitution in pyridine slightly reduces reactivity, and pyridine bases act as general base catalysts in this process. A notable negative value in the entropy of activation was observed, indicating a non-nucleophilic role for pyridines. In contrast, imidazole might act nucleophilically, especially in the methanolysis of 4-nitrophenyl acetate and chloroacetate (Neuvonen, 1990).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

Subheading Reduction of 2- and 3-Acylpyrroles

The reduction of nitrophenyl acylpyrroles with zinc and ammonium chloride led to the synthesis of pyrrolo[1,2-b]cinnolin-10-one and other derivatives. Different reagents and conditions yielded various products, demonstrating the versatility of this approach in synthesizing complex organic structures (Kimbaris & Varvounis, 2000).

Organocatalysis in Transesterification

Subheading Zwitterionic Salts as Organocatalysts

Novel zwitterionic salts, formed by the reaction of nitrophenyl isothiocyanate with pyrrolidinopyridine, have been found effective as organocatalysts in the transesterification of methyl carboxylates and alcohols. This provides a mild and efficient method for transesterification under azeotropic reflux conditions (Ishihara, Niwa, & Kosugi, 2008).

Solvolysis Catalyzed by Cu(II) Ions

Subheading Cu(II)-Ion-Catalyzed Solvolysis of Ureas

The solvolysis of N,N-bis(pyridin-2-ylmethyl) ureas catalyzed by Cu(II) ions in alcohol solvents has been studied. This process involves nucleophilic addition and assistance of bis(pyridin-2-yl)amine leaving group. The study provides insights into the reactivity and mode of cleavage in such ureas (Belzile et al., 2014).

Electrochemical Oxidation in Methanol

Subheading Oxidation of Dihydropyridine Calcium Blockers

The electrochemical oxidation of methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate in methanol has been explored. This study reveals a complex oxidation process involving one-electron oxidation, radical coupling, and substitution reactions, highlighting the intricate nature of electrochemical reactions in organic compounds (Ueno & Umeda, 1992).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-methyl-3-nitrophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-5-6-10(8-12(9)15(17)18)13(16)11-4-2-3-7-14-11/h2-8,13,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXSRURNFJJCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

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